4-(dimethylphosphoryl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylphosphoryl)oxolan-2-one is a chemical compound with the molecular formula C6H11O3P It is a derivative of oxolan-2-one, featuring a dimethylphosphoryl group attached to the oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylphosphoryl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of oxolan-2-one with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylphosphoryl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of various substituted oxolan-2-one derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphoryl group under mild conditions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted oxolan-2-one compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(Dimethylphosphoryl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in organophosphorus chemistry.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphoryl transfer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(dimethylphosphoryl)oxolan-2-one involves its interaction with molecular targets such as enzymes that catalyze phosphoryl transfer reactions. The dimethylphosphoryl group can mimic the transition state of phosphoryl transfer, thereby inhibiting or modulating the activity of these enzymes. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
Gamma-Butyrolactone (GBL): Structurally similar to oxolan-2-one, but without the dimethylphosphoryl group.
Tetrahydrofuran (THF): Another cyclic ether, but lacks the phosphoryl functionality.
Phosphorylated Lactones: Compounds with similar phosphoryl groups attached to lactone rings.
Uniqueness
4-(Dimethylphosphoryl)oxolan-2-one is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying phosphoryl transfer reactions and developing new chemical and pharmaceutical applications.
Properties
CAS No. |
2408968-80-7 |
---|---|
Molecular Formula |
C6H11O3P |
Molecular Weight |
162.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.